2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine
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Overview
Description
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of an ethyloxy group, a methyloxy group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with ethyl vinyl ether under basic conditions, followed by nitration to introduce the nitro group. The methyloxy group can be introduced through methylation using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyloxy and methyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cycloaddition: Dienes or alkynes, heat or light as energy sources.
Major Products Formed
Reduction: 2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Cyclic compounds with enhanced stability.
Scientific Research Applications
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ethyloxy and methyloxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethyloxy and methyloxy groups, along with a nitro group, distinguishes it from other pyridine derivatives and enhances its versatility in various applications.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(1-ethoxyethenyl)-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C10H12N2O4/c1-4-16-7(2)10-8(12(13)14)5-6-9(11-10)15-3/h5-6H,2,4H2,1,3H3 |
InChI Key |
JZKQRVRKEJFVLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=C(C=CC(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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